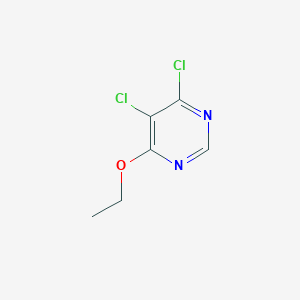![molecular formula C7H9F2NO B11777065 5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole](/img/structure/B11777065.png)
5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole involves several steps. The synthetic route typically includes the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may vary, but they generally involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
5,5-Difluoro-3-methyl-4,5,6,6A-tetrahydro-3AH-cyclopenta[D]isoxazole can be compared with other similar compounds, such as:
4H-Cyclopent[d]isoxazole: This compound shares a similar core structure but differs in the substitution pattern.
5,5-Difluoro-3a,5,6,6a-tetrahydro-3-methyl-4H-cyclopenta[d]isoxazole: Another closely related compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C7H9F2NO |
|---|---|
Molecular Weight |
161.15 g/mol |
IUPAC Name |
5,5-difluoro-3-methyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C7H9F2NO/c1-4-5-2-7(8,9)3-6(5)11-10-4/h5-6H,2-3H2,1H3 |
InChI Key |
BHHKNMFJDBDFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2C1CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(2-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11776998.png)
![Ethyl 7-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B11777001.png)
![8-(4-Aminopiperidin-1-yl)-2-ethyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11777004.png)
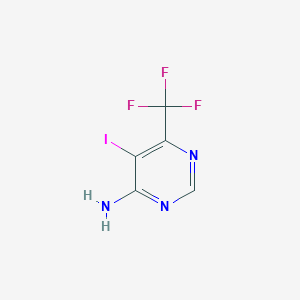
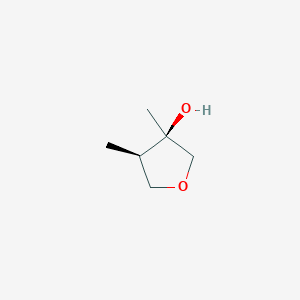
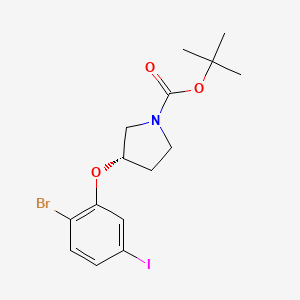
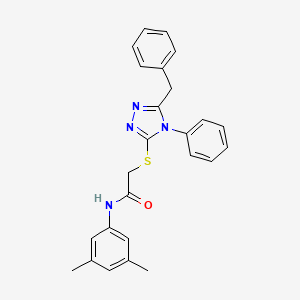
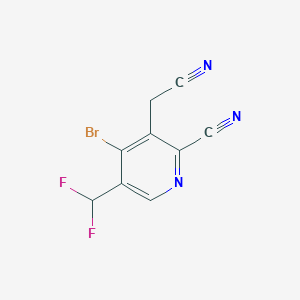
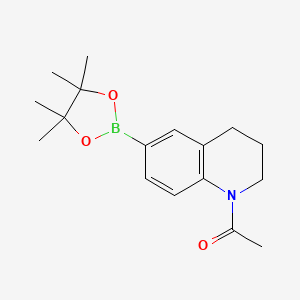
![(2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)(thiomorpholino)methanone](/img/structure/B11777034.png)

![2-(5-Bromo-2-chlorophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11777048.png)
